molecular formula C10H5N3O2 B14153592 1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione CAS No. 3915-98-8

1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione

Cat. No.: B14153592
CAS No.: 3915-98-8
M. Wt: 199.17 g/mol
InChI Key: IKPHLXTZBLLGCG-UHFFFAOYSA-N
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Description

1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione is a heterocyclic compound with a molecular formula of C10H5N3O2 This compound is characterized by its unique structure, which includes a naphthalene ring fused with a triazole ring and two keto groups at positions 4 and 9

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione can be synthesized through a metal-free domino [3+2] cycloaddition reaction. This method involves the reaction of azides with alkynes under mild conditions, resulting in high yields and good atom economy. The reaction is eco-friendly and utilizes easily available starting materials .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the metal-free cycloaddition approach provides a scalable and efficient route for its synthesis. This method’s mild reaction conditions and broad substrate scope make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the keto groups.

    Substitution: The compound can undergo substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different chemical and biological properties .

Mechanism of Action

1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione exerts its effects primarily through the inhibition of enzymes such as IDO1 and TDO. These enzymes play a crucial role in the kynurenine pathway of tryptophan metabolism, which is involved in immune regulation. By inhibiting these enzymes, the compound can modulate immune responses and has potential therapeutic applications in cancer treatment .

Comparison with Similar Compounds

Uniqueness: 1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione stands out due to its dual keto groups, which contribute to its unique reactivity and biological activity. This structural feature enhances its potential as an enzyme inhibitor and broadens its applicability in various scientific fields .

Properties

CAS No.

3915-98-8

Molecular Formula

C10H5N3O2

Molecular Weight

199.17 g/mol

IUPAC Name

2H-benzo[f]benzotriazole-4,9-dione

InChI

InChI=1S/C10H5N3O2/c14-9-5-3-1-2-4-6(5)10(15)8-7(9)11-13-12-8/h1-4H,(H,11,12,13)

InChI Key

IKPHLXTZBLLGCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=NNN=C3C2=O

Origin of Product

United States

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